molecular formula C18H20N4O3S B11665142 N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11665142
M. Wt: 372.4 g/mol
InChI Key: YSWYHCDZIADJJV-FYJGNVAPSA-N
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Description

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxin ring, a pyrimidine ring, and a hydrazide linkage. The structural complexity and the presence of multiple functional groups make this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazide linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and cellular pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with aromatic amino acids in proteins, while the pyrimidine ring can bind to nucleotide-binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H20N4O3S/c1-11-8-12(2)20-18(19-11)26-10-17(23)22-21-13(3)14-4-5-15-16(9-14)25-7-6-24-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,23)/b21-13+

InChI Key

YSWYHCDZIADJJV-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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